molecular formula C6H12O3 B1328902 Ethyl 2-hydroxyisobutyrate CAS No. 80-55-7

Ethyl 2-hydroxyisobutyrate

Cat. No.: B1328902
CAS No.: 80-55-7
M. Wt: 132.16 g/mol
InChI Key: GFUIDHWFLMPAGY-UHFFFAOYSA-N
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Mechanism of Action

While there isn’t specific information available on the mechanism of action for Ethyl 2-hydroxyisobutyrate, it’s worth noting that its closely related compound, beta-hydroxybutyrate, has been studied extensively. Beta-hydroxybutyrate has been found to play important roles in all realms of life and attract much attention by many researchers .

Safety and Hazards

Ethyl 2-hydroxyisobutyrate is classified as a flammable liquid and vapor. It causes serious eye irritation and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, not ingesting, and seeking immediate medical assistance if swallowed .

Future Directions

The future of Ethyl 2-hydroxyisobutyrate could be promising. For instance, 2-Hydroxyisobutyric acid, a closely related compound, has been considered as a naturally occurring precursor to polyesters . This connection to the PHB metabolism is a great advantage as its underlying biochemistry and physiology is well understood and can easily be adopted towards producing 2-HIBA .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: One common method involves the esterification of 2-hydroxyisobutyric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions for 24 hours.

    Transesterification: Another method involves the transesterification of methyl 2-hydroxyisobutyrate with ethanol using titanium tetraethoxide as a catalyst.

Industrial Production Methods: Industrial production often employs continuous catalytic esterification using solid acid catalysts. This method is advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2-hydroxyisobutyrate can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of hydroxyl and ester functional groups, which confer distinct reactivity and solubility properties. Its ability to act as a green solvent and its applications in diverse fields such as pharmaceuticals and flavor industries highlight its versatility .

Properties

IUPAC Name

ethyl 2-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4-9-5(7)6(2,3)8/h8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUIDHWFLMPAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073885
Record name Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80-55-7
Record name Ethyl 2-hydroxyisobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-55-7
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Record name Ethyl 2-hydroxyisobutyrate
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Record name Ethyl 2-hydroxyisobutyrate
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Record name Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester
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Record name Ethyl 2-hydroxy-2-methylpropionate
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Record name ETHYL 2-HYDROXYISOBUTYRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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